molecular formula C23H25N B12753185 Fendiline, (R)- CAS No. 108393-62-0

Fendiline, (R)-

Cat. No.: B12753185
CAS No.: 108393-62-0
M. Wt: 315.5 g/mol
InChI Key: NMKSAYKQLCHXDK-LJQANCHMSA-N
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Description

Fendiline, ®- is a chiral compound known for its pharmacological properties, particularly as a coronary vasodilator. It is used in the treatment of angina pectoris and has been explored for its potential antiarrhythmic and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fendiline can be synthesized through a multi-step process involving the reaction of 3,3-diphenylpropylamine with various reagents. One common method involves the reaction of 3,3-diphenylpropylamine with benzyl chloride in the presence of a base such as sodium hydroxide to form the corresponding benzylamine derivative. This intermediate is then subjected to further reactions to yield fendiline .

Industrial Production Methods

Industrial production of fendiline typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Fendiline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of fendiline, such as N-oxides, amines, and substituted amines .

Scientific Research Applications

Fendiline has been extensively studied for its applications in various fields:

Mechanism of Action

Fendiline exerts its effects primarily by inhibiting calcium function in muscle cells, which is crucial for excitation-contraction coupling. This inhibition leads to vasodilation and reduced cardiac workload. Additionally, fendiline has been shown to lower cellular phosphatidylserine levels, which can disrupt viral assembly processes, making it a potential antiviral agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fendiline is unique in its dual role as a vasodilator and potential antiviral agent. Its ability to lower phosphatidylserine levels distinguishes it from other calcium channel blockers, providing a novel mechanism for antiviral activity .

Properties

CAS No.

108393-62-0

Molecular Formula

C23H25N

Molecular Weight

315.5 g/mol

IUPAC Name

3,3-diphenyl-N-[(1R)-1-phenylethyl]propan-1-amine

InChI

InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3/t19-/m1/s1

InChI Key

NMKSAYKQLCHXDK-LJQANCHMSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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